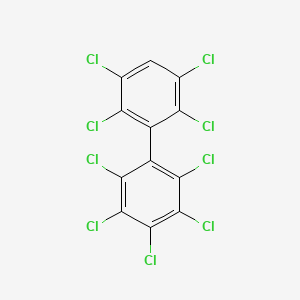

2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl

説明

2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl is a useful research compound. Its molecular formula is C12HCl9 and its molecular weight is 464.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.88e-11 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs) and is a synthetic organic compound Like other pcbs, it is known to bioaccumulate and cause harmful health effects .

Mode of Action

Pcbs in general are known to interact with cellular membranes due to their lipophilic nature .

Biochemical Pathways

Pcbs are known to interfere with various biochemical processes, including those involved in the metabolism of lipids and proteins .

Pharmacokinetics

Pcbs in general are known to have low water solubility and high lipid solubility, leading to bioaccumulation in fatty tissues . They are also known to be resistant to metabolic breakdown, leading to long-term persistence in the body .

Result of Action

Pcbs in general are known to cause a variety of harmful health effects, including neurotoxicity, immunotoxicity, and endocrine disruption .

Action Environment

The action of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl, like other PCBs, can be influenced by various environmental factors. For instance, the presence of other pollutants can affect the bioavailability and toxicity of PCBs . Additionally, factors such as temperature and pH can influence the stability and efficacy of PCBs .

生化学分析

Biochemical Properties

2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins involved in xenobiotic metabolism. This compound can activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . These enzymes are crucial for the detoxification and elimination of foreign substances from the body. The interactions between 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl and these enzymes often involve binding to the active sites, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl on various cell types and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . Additionally, exposure to 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl can lead to oxidative stress, disrupting normal cellular functions and potentially causing cell damage or death.

Molecular Mechanism

At the molecular level, 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites, altering their normal function. Additionally, 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl can change over time. This compound is known for its stability and resistance to degradation, which means its effects can persist for extended periods. Long-term exposure to 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl has been associated with chronic toxicity and adverse effects on cellular function. Studies have shown that this compound can accumulate in tissues, leading to prolonged biological effects even after the initial exposure has ceased .

Dosage Effects in Animal Models

The effects of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl in animal models vary with different dosages. At lower doses, this compound may cause subtle biochemical and cellular changes, while higher doses can lead to more severe toxic effects. Threshold effects have been observed, where certain dosages result in significant adverse outcomes, such as liver damage, immune system suppression, and reproductive toxicity. High doses of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl can be particularly harmful, leading to acute toxicity and even death in some cases .

Metabolic Pathways

2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl is involved in several metabolic pathways, primarily related to its detoxification and elimination from the body. This compound is metabolized by phase I and II enzymes, including cytochrome P450 enzymes and conjugating enzymes such as glutathione S-transferases. These metabolic processes help to convert 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl into more water-soluble forms that can be excreted from the body. The metabolic rate can be slow, leading to bioaccumulation and prolonged biological effects .

Transport and Distribution

Within cells and tissues, 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within different cellular compartments. The distribution of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl can be influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as adipose tissue and the liver .

Subcellular Localization

The subcellular localization of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl may localize to the endoplasmic reticulum, where it can interact with enzymes involved in xenobiotic metabolism. The localization of this compound within cells can influence its ability to exert toxic effects and disrupt normal cellular functions .

生物活性

2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl (PCB 206) is a member of the polychlorinated biphenyl (PCB) family, which consists of a range of synthetic organic compounds characterized by multiple chlorine atoms attached to biphenyl structures. This compound is notable for its stability and persistence in the environment, raising concerns regarding its potential biological activity and toxicity. Understanding its biological activity is critical due to its implications for human health and ecological systems.

Chemical Structure and Properties

Molecular Formula : C12H3Cl9

Molecular Weight : 486.4 g/mol

Chlorination Pattern : This compound contains nine chlorine atoms, contributing to its high degree of chlorination, which enhances its stability and bioaccumulation potential compared to less chlorinated analogs.

Endocrine Disruption

The primary biological activity of this compound is associated with its endocrine-disrupting properties . Research indicates that this compound can interfere with hormonal signaling pathways by binding to hormone receptors and influencing gene expression related to endocrine functions. Specifically, it has been shown to activate the xenobiotic response element (XRE) promoter region of genes involved in detoxification processes, suggesting a mechanism by which it can disrupt normal cellular functions .

Tumor Promotion

Studies have demonstrated that this compound may promote tumor growth through mechanisms that disrupt cellular communication and increase oxidative stress. This compound has been linked to the activation of pathways associated with carcinogenesis in various cellular models.

Synergistic Effects

The biological activity of PCB 206 is further complicated by its synergistic effects when interacting with other toxic compounds such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). These interactions can exacerbate toxicological effects on biological systems, leading to increased risks for both human health and environmental integrity.

Toxicological Studies

A variety of studies have assessed the toxicological impacts of this compound:

- In vitro studies have shown that exposure to PCB 206 can lead to increased oxidative stress markers in cell cultures.

- In vivo studies involving animal models have indicated potential reproductive and developmental toxicity associated with chronic exposure to this compound.

Case Studies

- Environmental Monitoring : A study conducted by the EPA monitored PCB concentrations in fish tissues from contaminated sites. The findings revealed significant levels of PCB 206 in fish samples, highlighting its persistence in aquatic ecosystems and potential bioaccumulation in food chains .

- Human Health Risk Assessment : Epidemiological studies have suggested correlations between PCB exposure and adverse health outcomes such as immune dysfunction and developmental delays in children. These studies underscore the importance of understanding the biological activity of PCBs like Nonachlorobiphenyl .

Data Summary

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₂HCl₉

- Molecular Weight : 464.21 g/mol

- Melting Point : 180.5 °C

- Boiling Point : Approximately 538.81 °C

- Density : 1.775 g/cm³

- Water Solubility : 0.01801 µg/L at 25 °C

These properties contribute to its stability and persistence in the environment, making it a subject of interest in various research applications.

Environmental Chemistry

2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl is primarily used as a reference standard in environmental analyses of polychlorinated biphenyls (PCBs). Its stable structure allows for accurate quantification in contaminated samples using techniques such as gas chromatography coupled with mass spectrometry (GC-MS) .

Toxicology and Biological Research

Research has extensively investigated the toxicological effects of PCB 208 on biological systems. Studies indicate that it may disrupt endocrine functions and has potential carcinogenic properties. Its interactions with cellular pathways have been linked to adverse health effects, including developmental toxicity .

Industrial Applications

Historically, PCB 208 was utilized in various industrial applications due to its chemical stability and insulating properties. It was commonly found in:

- Electrical Equipment : Used as an insulating fluid in transformers and capacitors.

- Heat Transfer Fluids : Employed for its thermal stability in heat exchange systems.

However, due to environmental concerns regarding PCBs' persistence and toxicity, many of these applications have been phased out or banned .

Case Study 1: Environmental Monitoring

A study conducted by the Environmental Protection Agency (EPA) highlighted the use of PCB 208 as a standard for monitoring PCB levels in aquatic environments. The study utilized GC-MS techniques to assess contamination levels in sediment samples from industrial sites. Results indicated significant concentrations of PCB 208 alongside other congeners, underscoring the compound's relevance in environmental assessments .

Case Study 2: Toxicological Assessment

Research published in toxicological journals examined the endocrine-disrupting effects of PCB 208 on laboratory animals. The study found that exposure led to alterations in hormone levels and reproductive health indicators. These findings are critical for understanding the implications of PCB exposure on human health and wildlife .

特性

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,3,5,6-tetrachlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HCl9/c13-2-1-3(14)7(16)4(6(2)15)5-8(17)10(19)12(21)11(20)9(5)18/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFFTDRFWYFAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HCl9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074170 | |

| Record name | 2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-77-1 | |

| Record name | PCB 208 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PCB 208 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5,5',6,6'-NONACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F764L5V9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。